molecular formula C6H6INO2S B11722265 Ethyl 2-iodo-1,3-thiazole-5-carboxylate CAS No. 83553-48-4

Ethyl 2-iodo-1,3-thiazole-5-carboxylate

Cat. No.: B11722265
CAS No.: 83553-48-4
M. Wt: 283.09 g/mol
InChI Key: CXNFPQGKOVTFER-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-iodo-1,3-thiazole-5-carboxylate typically involves the iodination of a thiazole precursor. One common method includes the reaction of ethyl 1,3-thiazole-5-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-iodo-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions yield various substituted thiazoles, while coupling reactions produce biaryl or alkyne-linked thiazole derivatives.

Scientific Research Applications

Ethyl 2-iodo-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-iodo-1,3-thiazole-5-carboxylate varies based on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The iodine atom and thiazole ring play crucial roles in binding to molecular targets and modulating biological pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-iodo-1,3-thiazole-5-carboxylate is unique due to the presence of both the iodine atom and the ethyl carboxylate group, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

83553-48-4

Molecular Formula

C6H6INO2S

Molecular Weight

283.09 g/mol

IUPAC Name

ethyl 2-iodo-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C6H6INO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3

InChI Key

CXNFPQGKOVTFER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)I

Origin of Product

United States

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